2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,9H,3-4,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGLSCFXJWMUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid can be achieved through several methods:
Cyclization of o-hydroxyacetophenones: This method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Dehydrative cyclization of o-hydroxybenzyl ketones: Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Oxidation reactions: The compound can also be synthesized through oxidation reactions involving high-manganese acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidizing agents: High-manganese acid is commonly used for oxidation reactions.
Reducing agents: Borane-dimethyl sulfide complex is used for reduction reactions.
Catalysts: Transition-metal catalysts are often employed in cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of microbial infections and cancer.
Biological Research: It is used in studies related to its biological activities, such as anti-tumor, antibacterial, and antiviral properties.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, influencing their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogues and Substituted Benzofuran Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Analysis
Heterocyclic Core Modifications
Target Compound vs. Ibotenic Acid :
The dihydrobenzofuran ring in the target compound provides a planar yet partially saturated structure, contrasting with ibotenic acid’s isoxazole ring. Isoxazoles are more polar due to the oxygen and nitrogen atoms, enhancing water solubility (e.g., ibotenic acid’s MW: 158.11 vs. the target’s 193.20). However, the dihydrobenzofuran may confer better blood-brain barrier penetration due to increased lipophilicity .Oxo-Dihydroisoxazole Analogues :
The hydrated oxo-dihydroisoxazole derivative (MW: 176.13) exhibits higher polarity than the target compound, favoring aqueous solubility. This makes it suitable for formulations requiring rapid dissolution but limits membrane permeability .
Substituent Effects
- Electron-Withdrawing Groups: Bromophenyl (2-Amino-2-(4-bromophenyl)acetic acid) and sulfonamido groups increase acidity. For example, the sulfonamido derivative (pKa ~1.5–2.5) is significantly more acidic than the target compound (pKa ~2.3–2.8 for α-amino acids), influencing ionization and receptor binding .
Lipophilic Modifications :
Ethylsulfanyl and fluoro substituents (e.g., 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid) enhance lipophilicity (LogP ~2.5 vs. target’s ~1.8), favoring passive diffusion across biological membranes .
Pharmacological Implications
- Neuroactive Potential: The target compound’s α-amino acid structure aligns with neurotransmitter analogs like ibotenic acid, a known glutamate receptor agonist. However, the dihydrobenzofuran ring may reduce neurotoxicity while retaining affinity for ionotropic receptors .
Enzyme Interactions : Sulfonamido derivatives (e.g., 2-(1,3-dihydro-2-benzofuran-5-sulfonamido)acetic acid) are potent inhibitors of carbonic anhydrase and other metalloenzymes due to their strong hydrogen-bonding capacity .
Biological Activity
2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid, also known by its CAS number 1600339-00-1, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been observed to exhibit both antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.0039 mg/mL | Antibacterial |
| Escherichia coli | 0.025 mg/mL | Antibacterial |
| Candida albicans | 0.0048 mg/mL | Antifungal |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
Antinociceptive Properties
Research has indicated that benzofuran derivatives, including this compound, possess antinociceptive properties. A study evaluated various benzofuranones for their ability to alleviate pain using chemically induced models and the hot plate test. The results demonstrated that certain derivatives exhibited significant pain-relieving effects compared to control groups .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve interactions with specific receptors or pathways involved in inflammation and pain perception.
Potential Receptor Interactions
Preliminary data suggest that the compound may interact with neurotransmitter systems or modulate inflammatory pathways, which could explain its observed antinociceptive and antimicrobial effects .
Case Studies and Research Findings
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzofuran and evaluated their biological activities. The findings indicated that modifications to the benzofuran structure significantly influenced both the potency and selectivity of these compounds against target pathogens .
Q & A
Q. What synthetic strategies are recommended for preparing 2-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid?
- Methodological Answer : The synthesis typically involves functionalizing the 2,3-dihydrobenzofuran core. A common approach includes:
Ring Formation : Construct the dihydrobenzofuran moiety via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions .
Amino Group Introduction : Use reductive amination or nucleophilic substitution to introduce the amino group at the 2-position.
Acetic Acid Sidechain : Attach the acetic acid group via alkylation or coupling reactions, followed by hydrolysis.
Key Considerations : Optimize reaction conditions (e.g., temperature, catalysts) to minimize side reactions. Purification via column chromatography or recrystallization is critical for isolating the final product.
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- NMR Spectroscopy : H and C NMR confirm the presence of the benzofuran ring, amino group, and acetic acid moiety.
- X-ray Crystallography : Resolve the absolute configuration and verify steric effects of the dihydrobenzofuran ring (e.g., as demonstrated for halogen-substituted analogues in crystallographic studies) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHNO).
Q. What are the primary pharmacological interests in benzofuran-derived compounds like this one?
- Methodological Answer : Benzofuran derivatives exhibit diverse bioactivities, including:
- Antimicrobial Properties : Tested via in vitro assays against bacterial/fungal strains.
- Anti-inflammatory Activity : Evaluated using COX-2 inhibition assays.
- Neuroprotective Potential : Screened in cellular models of oxidative stress.
These activities are linked to the compound’s ability to interact with biomolecules (e.g., enzymes, receptors) through hydrogen bonding and π-π stacking .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for coupling steps.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to enhance solubility.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
- Byproduct Analysis : Monitor intermediates via TLC or HPLC to identify competing pathways .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
- Substituent Effects : Introduce halogens (F, Cl) at the 5-position of the benzofuran ring to alter electronic properties and binding affinity.
- Biological Assays : Compare IC values in enzyme inhibition assays. For example, fluorinated analogues often show enhanced metabolic stability .
Example Data :
| Substituent (Position) | Bioactivity (IC, μM) | LogP |
|---|---|---|
| -H (Control) | 25.3 ± 1.2 | 1.8 |
| -F (5-position) | 12.7 ± 0.9 | 2.1 |
| -Cl (5-position) | 18.4 ± 1.1 | 2.5 |
Q. How can contradictions in reported biological data for benzofuran derivatives be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times).
- Computational Modeling : Use molecular docking to predict binding modes and explain variations in potency.
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fluorine substitution consistently improving activity) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
